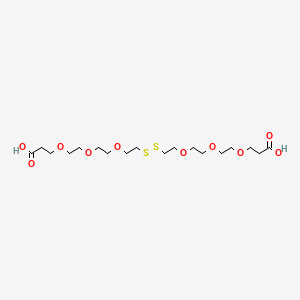

Acid-PEG3-SS-PEG3-Acid

Descripción general

Descripción

Acid-PEG3-SS-PEG3-Acid is a cleavable polyethylene glycol (PEG) linker with carboxylic acid groups at both termini. It is commonly used in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies that combine the specificity of antibodies with the cytotoxicity of drugs . The compound consists of two PEG chains connected by a disulfide bond, which can be cleaved under reducing conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acid-PEG3-SS-PEG3-Acid typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to form PEG3 units.

Disulfide Bond Formation: The PEG3 units are then linked via a disulfide bond using a thiol-containing reagent.

Carboxylation: The terminal hydroxyl groups of the PEG chains are converted to carboxylic acid groups using carboxylation reagents such as succinic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.

Purification: The product is purified using techniques such as chromatography to remove impurities and unreacted starting materials.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Acid-PEG3-SS-PEG3-Acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

Activators for Amide Bond Formation: EDC, DCC

Major Products Formed

Cleavage Products: When the disulfide bond is reduced, the PEG chains are separated, resulting in two PEG3 units with terminal thiol groups.

Amide Bond Products: Reaction with primary amines forms stable amide bonds, which are useful in conjugation reactions.

Aplicaciones Científicas De Investigación

Acid-PEG3-SS-PEG3-Acid has a wide range of applications in scientific research:

Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.

Biology: In biological research, it is employed in the modification of proteins and peptides to enhance their solubility and stability.

Medicine: The compound is crucial in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy

Industry: It is used in the production of various bioconjugates and drug delivery systems.

Mecanismo De Acción

The mechanism of action of Acid-PEG3-SS-PEG3-Acid involves its role as a cleavable linker in ADCs. The disulfide bond in the linker is stable in the bloodstream but is cleaved in the reducing environment inside cancer cells. This cleavage releases the cytotoxic drug, which then exerts its effect on the cancer cells. The PEG chains enhance the solubility and stability of the conjugate, improving its pharmacokinetic properties .

Comparación Con Compuestos Similares

Similar Compounds

Succinic Anhydride: A non-cleavable ADC linker used in similar applications.

Fmoc-8-amino-3,6-dioxaoctanoic acid: Another cleavable PEG linker used in ADC synthesis.

DSG Crosslinker: A cleavable ADC linker used for similar purposes.

Uniqueness

Acid-PEG3-SS-PEG3-Acid is unique due to its cleavable disulfide bond, which allows for controlled release of the drug in the target environment. The presence of PEG chains also enhances its solubility and stability, making it a versatile and effective linker for various applications .

Actividad Biológica

Introduction

Acid-PEG3-SS-PEG3-Acid is a cleavable polyethylene glycol (PEG) linker used prominently in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This compound facilitates targeted drug delivery, enhancing the therapeutic efficacy while minimizing systemic toxicity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by its unique structure that includes:

- Molecular Formula : C₁₆H₃₂N₆O₆S₂

- Molecular Weight : 468.592 g/mol

- Functional Groups : Thiol (-SH) groups, which are crucial for its biological activity and interaction with target proteins.

These properties allow this compound to serve as a versatile linker in various bioconjugation applications.

The biological activity of this compound primarily revolves around its ability to facilitate the selective degradation of target proteins through the ubiquitin-proteasome system. The compound acts as a bridge between a ligand that targets a specific protein and an E3 ubiquitin ligase, promoting ubiquitination and subsequent proteasomal degradation of the target protein.

Key Mechanisms

- Targeted Degradation : By linking a protein of interest (POI) to an E3 ligase recruiter, this compound enables targeted degradation of proteins that are often considered "undruggable" due to their structural characteristics.

- Controlled Release : The disulfide bond in the linker allows for cleavable release in reducing environments, such as inside cells, thereby enhancing specificity and reducing off-target effects.

1. Antibody-Drug Conjugates (ADCs)

This compound is extensively used in ADC formulations. ADCs are composed of an antibody linked to a cytotoxic drug via a stable or cleavable linker. The biological activity of ADCs is significantly enhanced by using this compound due to:

- Improved Solubility : PEGylation increases solubility and circulation time in the bloodstream.

- Enhanced Selectivity : The linker ensures that the cytotoxic agent is delivered specifically to cancer cells expressing the target antigen.

2. PROTAC Development

As part of PROTAC technology, this compound plays a critical role in:

- Targeting Undruggable Proteins : By recruiting E3 ligases, it can facilitate the degradation of proteins that traditional small-molecule drugs cannot effectively target.

Study 1: Efficacy in Cancer Treatment

A study demonstrated the use of this compound in developing PROTACs targeting BCR-ABL fusion proteins associated with certain leukemias. The results showed significant reduction in BCR-ABL levels and subsequent tumor cell death, highlighting its potential for treating resistant forms of cancer .

Study 2: Safety Profile Assessment

Research assessing the safety profile of ADCs utilizing this compound indicated minimal systemic toxicity at therapeutic doses. In vivo studies showed no significant adverse effects on vital organs such as the liver and kidneys, even at elevated doses .

Data Table: Summary of Biological Activity Findings

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O10S2/c19-17(20)1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-18(21)22/h1-16H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBWMEFQLZTRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCSSCCOCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.